1-ethyl-4-(2-pyridinyl)piperazine
Description
Contextualization of Piperazine (B1678402) and Pyridine (B92270) Moieties in Chemical Sciences
Piperazine and pyridine are foundational heterocyclic compounds that feature prominently in the annals of chemical research. The piperazine ring, a six-membered ring containing two opposing nitrogen atoms, offers a unique combination of structural rigidity and a high polar surface area. researchgate.netbohrium.com This structure provides ample opportunities for hydrogen bond donors and acceptors, often leading to enhanced water solubility and favorable pharmacokinetic properties in drug candidates. bohrium.com The piperazine moiety is a common feature in a multitude of approved drugs. researchgate.netnih.gov
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and enhances the polarity of the molecule, which can lead to improved binding affinity and specificity with biological targets. nih.gov Pyridine-containing compounds have demonstrated a wide range of biological activities, including anticancer and antimalarial properties. nih.gov
Significance of Derivatized Heterocyclic Compounds in Advanced Chemical Research
The true potential of heterocyclic compounds like piperazine and pyridine is often realized through their derivatization. The process of adding various functional groups to the core heterocyclic structure allows for the fine-tuning of a molecule's physicochemical properties and biological activity. bohrium.com These modifications can influence factors such as a compound's potency, metabolic stability, and permeability. nih.gov
Modern synthetic methodologies are continuously expanding the toolkit available to chemists, enabling the rapid and efficient creation of diverse libraries of functionalized heterocyclic compounds. rsc.org This ability to generate novel chemical entities is crucial for exploring new regions of chemical space and driving innovation in drug discovery and materials science. rsc.orgresearchgate.net The development of robust synthetic routes is also essential for producing these compounds in sufficient quantities for thorough investigation. rsc.org
Overview of Research Directions for Novel Organic Scaffolds
The quest for novel organic scaffolds is a driving force in contemporary chemical research. A scaffold can be defined as the core structure of a molecule, which dictates the spatial arrangement of its functional groups. mdpi.com The discovery and development of new scaffolds are paramount for identifying molecules with novel mechanisms of action and for overcoming challenges such as drug resistance. acs.org
Current research in this area focuses on several key strategies. One approach involves the modification of known natural product scaffolds to create "pseudo-natural products" with unique biological activities. acs.org Another direction is the development of innovative synthetic methods to access previously inaccessible or underexplored scaffold architectures. rsc.orgchemdiv.com The ultimate goal is to create diverse and well-characterized compound libraries that can be screened for a wide range of biological targets, leading to the identification of new lead compounds for further development. mdpi.comosti.gov
Chemical Profile of 1-ethyl-4-(2-pyridinyl)piperazine
The compound this compound is a distinct molecule that integrates the structural features of both piperazine and pyridine. This section outlines its fundamental chemical and physical characteristics.
Nomenclature and Structural Representation
Systematic Name: this compound
CAS Number: 114968-33-9
Molecular Formula: C₁₁H₁₇N₃
Molecular Weight: 191.27 g/mol sigmaaldrich.com
SMILES String: CCN1CCN(CC1)C2=CC=CC=N2
The structure of this compound consists of a central piperazine ring. An ethyl group is attached to one of the nitrogen atoms, and a pyridinyl group is attached to the other nitrogen atom.
Physicochemical Properties
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | ~307.9 °C |
| pKa | ~8.5 |
| LogP | ~1.8 |
Note: These values are estimations based on computational models and have not been experimentally verified.
Synthesis and Manufacturing Processes
The synthesis of this compound, like many substituted piperazines, can be achieved through various synthetic routes. The specific choice of method often depends on the desired scale, purity, and available starting materials.
Common Synthetic Pathways
A prevalent method for synthesizing N-arylpiperazines involves the palladium-catalyzed amination of aryl halides. In the context of this compound, this would typically involve the reaction of 2-chloropyridine (B119429) with 1-ethylpiperazine (B41427) in the presence of a palladium catalyst and a suitable base. organic-chemistry.org This approach offers a direct and efficient means of forming the crucial carbon-nitrogen bond between the pyridine and piperazine rings. organic-chemistry.org
Another established route is through nucleophilic aromatic substitution. This involves the reaction of a sufficiently activated pyridine derivative, such as 2-fluoropyridine, with 1-ethylpiperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the displacement of the leaving group by the secondary amine of the piperazine.
Purification and Characterization Techniques
Following the synthesis, the crude product is typically purified to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:
Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption onto a stationary phase.
Crystallization: If the compound is a solid, crystallization from a suitable solvent can be an effective method for achieving high purity.
Distillation: For liquid compounds, distillation under reduced pressure can be employed to separate the desired product from less volatile impurities.
The identity and purity of the final product are confirmed using a variety of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Applications in Scientific Research
The unique structural combination of a piperazine and a pyridine moiety in this compound makes it a compound of interest in various areas of scientific research, particularly in the exploration of new biologically active agents.
Potential as a Ligand for Biological Targets
The nitrogen atoms in both the piperazine and pyridine rings can act as hydrogen bond acceptors, and the N-H group in a protonated state can act as a hydrogen bond donor. This allows the molecule to potentially interact with a variety of biological targets, such as enzymes and receptors. nih.govontosight.ai Many drugs containing the piperazine scaffold exert their therapeutic effects by binding to specific biological targets. wikipedia.org
Role as a Scaffold in Medicinal Chemistry
In medicinal chemistry, this compound can serve as a valuable scaffold for the development of new therapeutic agents. researchgate.net The piperazine ring provides a versatile platform for introducing additional substituents at its nitrogen atoms, allowing for the systematic exploration of structure-activity relationships (SAR). bohrium.com By modifying the ethyl group or the pyridine ring, chemists can fine-tune the compound's properties to optimize its interaction with a biological target and improve its pharmacological profile.
The derivatization of such scaffolds is a key strategy in the discovery of new drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGBMXZAGZYQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 4 2 Pyridinyl Piperazine
Established Synthetic Routes for 1-Ethyl-4-(2-pyridinyl)piperazine
The traditional synthesis of this compound typically involves a two-step process: the formation of the 1-(2-pyridinyl)piperazine core, followed by the introduction of the ethyl group.
Alkylation Strategies for Piperazine (B1678402) Core Functionalization
The direct alkylation of 1-(2-pyridinyl)piperazine is a common method for the synthesis of this compound. This nucleophilic substitution reaction involves the reaction of the secondary amine of the piperazine ring with an ethylating agent, such as ethyl iodide or ethyl bromide. To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, an excess of the piperazine starting material can be used. researchgate.net Alternatively, the reaction can be carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. bldpharm.com
A general representation of this alkylation is as follows:
Figure 1: General scheme for the N-alkylation of 1-(2-pyridinyl)piperazine.
Control over the reaction conditions, such as temperature and the stoichiometry of the reactants, is crucial to maximize the yield of the desired mono-ethylated product and minimize the formation of the dialkylated piperazinium salt.
Coupling Reactions Involving Pyridine (B92270) Precursors
The synthesis of the key intermediate, 1-(2-pyridinyl)piperazine, is often achieved through a coupling reaction between a pyridine precursor and piperazine. A widely used method is the nucleophilic aromatic substitution (SNAr) of an activated pyridine derivative, typically 2-chloropyridine (B119429), with a large excess of piperazine. nih.gov The excess piperazine acts as both the nucleophile and a base to capture the liberated hydrogen chloride.
Figure 2: Synthesis of 1-(2-pyridinyl)piperazine via SNAr reaction.
The Buchwald-Hartwig amination offers a more modern and versatile approach for the formation of the C-N bond between the pyridine ring and the piperazine nitrogen. google.comresearchgate.net This palladium-catalyzed cross-coupling reaction can be performed with a wider range of pyridine halides and often proceeds under milder conditions with higher yields compared to traditional SNAr reactions. researchgate.net
Multi-Step Synthesis Pathways and Optimization
A common multi-step pathway to this compound involves the initial synthesis of 1-(2-pyridinyl)piperazine followed by its N-ethylation. The optimization of this pathway focuses on maximizing the yield of each step while simplifying purification procedures.
For instance, the synthesis of 1-(2-pyridinyl)piperazine can be optimized by using a phase-transfer catalyst in a biphasic system, which can enhance the reaction rate and yield. google.com Following the formation of the piperazine core, the subsequent alkylation step can be optimized by careful selection of the ethylating agent, solvent, and base to ensure high selectivity for the mono-ethylated product. Protecting group strategies, such as using N-Boc-piperazine, can also be employed to ensure mono-functionalization, followed by deprotection. bldpharm.com
A representative multi-step synthesis is outlined below:
Step 1: Synthesis of 1-(2-pyridinyl)piperazine: Reaction of 2-chloropyridine with excess piperazine.
Step 2: N-Ethylation: Reaction of 1-(2-pyridinyl)piperazine with ethyl iodide in the presence of a base.
This stepwise approach allows for the purification of intermediates, potentially leading to a final product of high purity.
Novel Approaches to the Synthesis of this compound and its Analogues
Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of piperazine derivatives.
Catalytic Methods in Piperazine N-Alkylation and Arylation
Catalytic methods for N-alkylation and N-arylation of piperazines are gaining prominence due to their efficiency and selectivity. For the ethylation of 1-(2-pyridinyl)piperazine, catalytic reductive amination could be a viable alternative to direct alkylation. This would involve the reaction of 1-(2-pyridinyl)piperazine with acetaldehyde (B116499) in the presence of a reducing agent.
For the synthesis of the 1-(2-pyridinyl)piperazine precursor, palladium-catalyzed Buchwald-Hartwig amination has become a method of choice. nih.govresearchgate.net The use of specialized phosphine (B1218219) ligands has significantly improved the efficiency and scope of this reaction, allowing for the coupling of a wide variety of aryl halides with piperazine under mild conditions. google.com
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | >95 | (Representative data based on similar Buchwald-Hartwig aminations) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | >90 | (Representative data based on similar Buchwald-Hartwig aminations) |
Table 1: Representative Catalytic Systems for Buchwald-Hartwig Amination of Aryl Halides with Piperazine.
One-Pot Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. A potential one-pot synthesis of this compound could involve the sequential addition of 2-chloropyridine and then an ethylating agent to a solution of piperazine under controlled conditions.
More advanced one-pot, multi-component reactions are also being developed for the synthesis of complex piperazine derivatives. For example, a four-component reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl bromide, an amine, and phenylisothiocyanate has been reported for the synthesis of functionalized piperazines. google.com While not directly applied to the synthesis of this compound, such methodologies highlight the potential for developing novel and highly efficient one-pot routes to this class of compounds.
Green Chemistry Principles in Synthesis Design
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for N-arylpiperazines, including this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, alternative energy sources, and catalytic reactions.
One notable green approach involves the use of hydrated Task Specific Ionic Liquids (TSILs), such as [BbIm]OH, coupled with microwave irradiation for the synthesis of N-arylpiperazines. researchgate.net This method offers rapid reaction times and high yields for the coupling of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride, a precursor to the piperazine ring. researchgate.net The ionic liquid can often be recycled and reused for several cycles without a significant loss of activity, adding to the economic and environmental benefits of the process. researchgate.net
Another sustainable strategy is the use of ultrasound-mediated reactions. Ultrasound irradiation can promote the synthesis of N-substituted pyrroles and other N-heterocycles, often in solvent-free conditions or in greener solvents like water or ethanol. mdpi.com This technique can potentially be adapted for the synthesis of this compound, reducing the reliance on volatile organic compounds.
Furthermore, heterogeneous catalysis presents a green alternative to traditional homogeneous catalysts. mdpi.com The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration, and often allows for catalyst recycling. For the synthesis of N-arylpiperazines, palladium-based heterogeneous catalysts have been explored.
The following table summarizes some green synthetic approaches that could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis with Ionic Liquids | Rapid reaction times, high yields, reusable catalyst/solvent system. researchgate.net | Synthesis of the 1-(2-pyridinyl)piperazine intermediate from 2-aminopyridine (B139424) and a piperazine precursor. |
| Ultrasound-Mediated Synthesis | Can be performed under solvent-free conditions or in green solvents, enhanced reaction rates. mdpi.com | Potential for the N-alkylation step (introduction of the ethyl group) or the initial ring formation. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced metal contamination in the product. mdpi.com | Palladium-catalyzed N-arylation of piperazine with a 2-halopyridine. |
Derivatization and Functionalization Strategies
The this compound scaffold offers several avenues for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can occur at the pyridinyl moiety, the piperazine ring, or by using the entire molecule as a building block for larger, more complex structures.
Chemical Modifications at the Pyridinyl Moiety
The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group. For instance, the introduction of a nitro group at the 3-position of the pyridine ring in 2-chloro-3-nitropyridine (B167233) facilitates the nucleophilic attack of piperazine to form 1-(3-nitropyridin-2-yl)piperazine. nih.gov This nitro group can then be reduced to an amino group, which can be further functionalized.
Electrophilic aromatic substitution on the pyridine ring is generally more challenging but can be achieved under specific conditions, often requiring harsh reagents. However, modern cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, provide milder and more versatile methods for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the pyridine ring. These reactions typically require prior functionalization of the pyridine ring with a halide or a boronic acid/ester group.
Further Substitutions on the Piperazine Ring
While the nitrogen atoms of the piperazine ring are the most common sites for substitution, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring, a process known as C-H functionalization. mdpi.comencyclopedia.pub These methods provide access to a wider range of structural diversity that was previously difficult to achieve.
One powerful technique is the rhodium-catalyzed dehydrogenative carbonylation of N-(2-pyridinyl)piperazines. nih.gov This reaction allows for the introduction of a carbonyl group at the α-position to the nitrogen atom of the piperazine ring, which can then be converted into other functional groups. nih.gov
Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com Using an iridium-based photocatalyst, it is possible to achieve α-arylation and α-vinylation of N-arylpiperazines with good yields and selectivity. nih.gov These reactions proceed via the formation of an amine radical cation, followed by deprotonation to generate an α-amino radical that couples with the desired partner. mdpi.comencyclopedia.pub
The table below outlines some C-H functionalization reactions applicable to the piperazine ring.
| Reaction Type | Catalyst/Reagents | Functional Group Introduced |
| Rhodium-Catalyzed Dehydrogenative Carbonylation | Rhodium catalyst, CO, olefin nih.gov | Carbonyl group |
| Photoredox-Catalyzed α-Arylation | Ir(ppy)₃, aryl halide nih.gov | Aryl group |
| Photoredox-Catalyzed α-Vinylation | Ir(ppy)₃, vinyl sulfone nih.gov | Vinyl group |
Formation of Complex Molecular Architectures Incorporating the this compound Scaffold
The this compound moiety can serve as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, with a nucleophilic piperazine nitrogen and a modifiable pyridine ring, allows for its incorporation into larger systems through various chemical transformations.
For example, the piperazine nitrogen can be used as a nucleophile to displace leaving groups in other molecules, forming new C-N bonds. This is a common strategy in the synthesis of pharmaceutical compounds, where the piperazine unit often acts as a linker between two or more pharmacophoric groups. nih.gov
Furthermore, functional groups introduced onto the pyridine ring or the piperazine C-H positions can be used as handles for further chemical elaboration. For instance, a bromo-substituted pyridinyl moiety can participate in palladium-catalyzed cross-coupling reactions to link the piperazine scaffold to other aromatic or heterocyclic systems. researchgate.net Similarly, a carbonyl group introduced via C-H carbonylation can be a precursor for the synthesis of amides, esters, or other carbonyl derivatives.
The ability to build upon the this compound core has led to its use in the development of ligands for metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net The nitrogen atoms of the piperazine and pyridine rings can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.
Coordination Chemistry and Ligand Properties of 1 Ethyl 4 2 Pyridinyl Piperazine
Chelation Behavior of 1-Ethyl-4-(2-pyridinyl)piperazine with Transition Metal Ions
The structure of this compound suggests its potential to act as a bidentate or bridging ligand in the formation of metal complexes. The chelation is expected to involve the nitrogen atoms from both the pyridine (B92270) and piperazine (B1678402) rings, forming stable five- or six-membered chelate rings with a transition metal ion.
This compound possesses two distinct types of nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen atoms of the piperazine ring. The pyridine nitrogen is a well-known coordinating agent in transition metal complexes. The piperazine moiety offers two nitrogen atoms; the one directly bonded to the pyridinyl group and the one bonded to the ethyl group. Depending on the steric and electronic requirements of the metal center, the ligand could coordinate in several ways:
Bidentate N,N'-chelation: The most probable coordination mode would involve the pyridine nitrogen and the adjacent piperazine nitrogen, forming a stable five-membered chelate ring. This type of chelation is common for ligands with similar backbones.
Monodentate coordination: The ligand might coordinate through only one of its nitrogen atoms, most likely the sterically accessible and electronically favorable pyridine nitrogen.
Bridging coordination: In the formation of polynuclear complexes, the piperazine ring can bridge two metal centers, with each nitrogen atom of the piperazine coordinating to a different metal ion. The piperazine ring can adopt a chair or boat conformation to facilitate this bridging. biointerfaceresearch.com
The ethyl group on the second piperazine nitrogen is likely to influence the steric accessibility of this nitrogen atom for coordination, potentially favoring coordination through the other piperazine nitrogen and the pyridine nitrogen.
The versatility of this compound as a ligand suggests its capability to form both mononuclear and polynuclear metal complexes.
Mononuclear Complexes: When acting as a bidentate chelating ligand, this compound is expected to form mononuclear complexes with a variety of transition metal ions. The stoichiometry of such complexes would depend on the coordination number and preferred geometry of the metal ion. For instance, with a metal ion that favors a six-coordinate octahedral geometry, three ligands could coordinate to a single metal center, or one or two ligands could coordinate along with other co-ligands. The introduction of a pyridine moiety into a macrocyclic ligand has been shown to increase the thermodynamic stability of the resulting metal complexes. nju.edu.cn
Polynuclear Complexes: The presence of multiple donor sites allows for the formation of polynuclear complexes where the ligand bridges two or more metal centers. For example, the piperazine ring can act as a bridge between two metal ions, leading to the formation of dimeric or polymeric structures. The reaction of pyridyl-containing azo ligands with copper(II) salts has been shown to yield mononuclear, dinuclear, and polynuclear complexes depending on the specific ligand structure. nih.gov The formation of such polynuclear architectures can be influenced by the reaction conditions, the nature of the metal salt, and the presence of co-ligands.
Structural Elucidation of Metal Complexes Incorporating this compound
The definitive structures of metal complexes with this compound would be determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.
Spectroscopic methods are crucial for characterizing the coordination environment of the metal ion and confirming the binding of the ligand.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine and piperazine rings upon coordination can be observed. For instance, the C=N stretching vibration of the pyridine ring is expected to shift to a higher frequency upon coordination to a metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons on the pyridine and piperazine rings will be affected by coordination to a paramagnetic or diamagnetic metal center.
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are highly dependent on the geometry of the coordination sphere. For related copper(II) complexes with pyridyl-containing ligands, broad transitions in the visible range (600-700 nm) are typically observed. nih.gov
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide evidence for the formation of mononuclear or polynuclear species.
A hypothetical table of expected spectroscopic data for a mononuclear complex, [M(this compound)₂Cl₂], is presented below.
| Spectroscopic Technique | Expected Observations |
| IR Spectroscopy | Shift in the ν(C=N) of the pyridine ring to higher wavenumbers. Changes in the N-H and C-N stretching frequencies of the piperazine ring. Appearance of new bands corresponding to M-N vibrations. |
| ¹H NMR Spectroscopy | Downfield shift of pyridine and piperazine protons upon coordination. Broadening of signals if the metal ion is paramagnetic. |
| UV-Visible Spectroscopy | Appearance of d-d transition bands in the visible region, characteristic of the metal ion and its coordination geometry. Intense charge-transfer bands in the UV region. |
| Mass Spectrometry | A molecular ion peak corresponding to the formula of the complex. Fragmentation patterns that confirm the presence of the ligand and the metal. |
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. This technique would provide precise information on:
The coordination geometry of the metal center (e.g., octahedral, tetrahedral, square planar).
The bond lengths and angles between the metal ion and the donor atoms of the ligand.
The conformation of the piperazine ring (chair or boat).
For related piperazine-containing ligands, crystallographic studies have confirmed the participation of the piperazine nitrogen in coordination. A hypothetical table summarizing potential crystallographic data for a complex is shown below.
| Parameter | Hypothetical Value/Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| M-N(pyridine) bond length | ~2.1 Å |
| M-N(piperazine) bond length | ~2.2 Å |
| N(pyridine)-M-N(piperazine) angle | ~85° (indicative of a five-membered chelate ring) |
| Piperazine Conformation | Chair |
Catalytic Applications of Metal Complexes Containing this compound as Ligand
While specific catalytic applications of metal complexes derived from this compound are not documented, complexes with similar pyridinyl-piperazine or more broadly, N-donor heterocyclic ligands, have shown promise in various catalytic transformations. rsc.org
It is plausible that transition metal complexes of this compound could be investigated as catalysts in reactions such as:
Oxidation Reactions: Copper complexes of pyridyl-containing ligands have been shown to catalyze the aerial oxidation of ascorbic acid. nih.gov
Reduction Reactions: Ruthenium and other platinum-group metal complexes with N-donor ligands are often active catalysts for hydrogenation and transfer hydrogenation reactions.
Cross-Coupling Reactions: Palladium and nickel complexes with N-donor ligands are widely used in C-C and C-N bond-forming cross-coupling reactions.
Polymerization Reactions: Early and late transition metal complexes can act as catalysts for olefin polymerization.
The electronic and steric properties of the this compound ligand, such as the basicity of the nitrogen donors and the steric bulk of the ethyl group, would play a crucial role in determining the catalytic activity and selectivity of its metal complexes.
Role in Organic Transformations
The N-(2-pyridinyl)piperazine framework has demonstrated significant utility as a directing group and ligand in catalytic organic transformations. A notable example is the rhodium-catalyzed carbonylation of N-(2-pyridinyl)piperazines, which involves the functionalization of a C-H bond within the piperazine ring. acs.org
In this reaction, the pyridinyl group acts as a directing group, facilitating the regioselective carbonylation at the C-H bond alpha to the nitrogen atom of the piperazine ring. The reaction proceeds through two main stages: the dehydrogenation of the piperazine ring to form an olefin, followed by carbonylation at a vinylic C-H bond. acs.org The nature of the substituent on the 4-position of the piperazine ring, such as the ethyl group in this compound, has a significant impact on the reaction's efficiency. Electron-donating groups, including alkyl substituents like ethyl, have been shown to increase the reactivity of the substrate in this transformation. acs.org This suggests that this compound would be a highly suitable substrate for such C-H functionalization reactions.
The versatility of the piperazine scaffold is further highlighted by its application in photoredox catalysis, where it can undergo direct α-C–H heteroarylation. mdpi.com This process typically involves the oxidation of the piperazine nitrogen to form a radical cation, which then facilitates the formation of a new carbon-carbon bond. mdpi.com
Table 1: Effect of N-Substituents on the Rhodium-Catalyzed Carbonylation of N-(2-Pyridinyl)piperazines Data adapted from related studies on N-substituted pyridinylpiperazines.
| N-Substituent (R) in 1-R-4-(2-pyridinyl)piperazine | Relative Reactivity | Expected Product Yield |
| Hydrogen | Baseline | Moderate |
| Methyl | Increased | High |
| Ethyl | Increased | High |
| Phenyl | Decreased | Low |
Stereoselective Catalysis
Currently, there is a lack of published research on the application of this compound as a ligand in stereoselective catalysis. The molecule itself is achiral and, therefore, cannot induce enantioselectivity without modification or the use of a chiral auxiliary.
For this compound to be employed in asymmetric catalysis, it would need to be incorporated into a chiral environment. This could be achieved through several hypothetical strategies:
Synthesis of Chiral Derivatives: Introducing chiral centers onto the piperazine or pyridine ring would render the ligand chiral.
Formation of Chiral Metal Complexes: The use of a chiral metal precursor or the co-coordination of a chiral ligand alongside this compound could create a chiral catalytic species.
Ion-Pairing with a Chiral Counter-ion: In reactions involving charged intermediates, a chiral counter-ion could be used to induce a stereoselective outcome.
While these approaches are plausible, their successful implementation would require significant experimental investigation. The development of C-substituted piperazines through catalytic methods is an emerging field that may provide pathways to such chiral derivatives in the future. acs.org
Exploration in Redox Chemistry
The redox behavior of this compound is an area with potential for exploration, primarily due to the presence of the pyridine moiety and the piperazine ring, which can participate in electron transfer processes.
The rhodium-catalyzed carbonylation reaction provides a clear example of the redox activity of the piperazine ring, which undergoes a formal dehydrogenation—an oxidative process. acs.org This demonstrates that the C-H bonds of the piperazine ring can be activated under catalytic conditions to participate in redox transformations.
Furthermore, the pyridine ring is a well-known redox-active component in coordination chemistry. The ability of pyridyl ligands to stabilize different oxidation states of a coordinated metal center is a key feature of their chemistry. It is conceivable that metal complexes of this compound could exhibit interesting electrochemical properties, with accessible redox events centered on either the metal or the ligand.
Recent advancements in photoredox catalysis have shown that piperazine derivatives can be oxidized to form radical cations, which are key intermediates in C-H functionalization reactions. mdpi.com This suggests that this compound could serve as an electron donor in photocatalytic cycles. The electron-donating nature of the ethyl group would likely enhance this property compared to the unsubstituted parent compound.
Table 2: Potential Redox Processes for this compound
| Component | Redox Process | Potential Application |
| Piperazine Ring | Oxidation (Dehydrogenation) | C-H Functionalization, Cross-Coupling Reactions |
| Piperazine Nitrogen | Oxidation (Radical Cation Formation) | Photoredox Catalysis, Single Electron Transfer Reactions |
| Pyridine Ring | Reduction/Oxidation | Stabilization of Metal-Based Redox Events, Electron Reservoir |
| Metal Complex | Metal- or Ligand-Centered Redox | Electrocatalysis, Redox-Switchable Catalysis |
Theoretical and Computational Investigations of 1 Ethyl 4 2 Pyridinyl Piperazine
Quantum Chemical Studies and Electronic Structure Analysis
Detailed quantum chemical studies on 1-ethyl-4-(2-pyridinyl)piperazine are not presently found in the reviewed literature. Such studies would be essential for a fundamental understanding of its molecular properties.
Density Functional Theory (DFT) Calculations on Molecular Geometry
No specific Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, bond lengths, and bond angles of this compound have been reported. DFT is a powerful method for predicting the three-dimensional structure of molecules with high accuracy.
Frontier Molecular Orbital (FMO) Analysis
An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. However, no studies containing FMO analysis for this compound are available.
Electrostatic Potential Surface Mapping
Electrostatic Potential Surface (EPS) maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. There are currently no published studies that include an EPS map for this compound.
Conformational Analysis and Energy Landscapes
The flexibility of the piperazine (B1678402) ring and the rotational freedom of the ethyl and pyridinyl substituents suggest that this compound can exist in multiple conformations. A detailed conformational analysis would be necessary to identify the most stable forms and their relative energies.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time, including its conformational changes. No MD simulation studies specifically focused on this compound have been found in the scientific literature.
Energy Minimization and Conformational Sampling
Systematic conformational sampling and energy minimization are computational techniques used to explore the potential energy surface of a molecule and identify its low-energy conformers. To date, no such studies have been published for this compound.
Prediction of Reactivity and Interaction Mechanisms
The computational investigation of this compound provides a powerful avenue to predict its chemical behavior and interaction proclivities. Through various in silico techniques, it is possible to model its transformations, understand its potential to form non-covalent complexes, and develop quantitative relationships that correlate its structure with its reactivity. These theoretical approaches are instrumental in guiding experimental work and in the rational design of new chemical entities.
In Silico Modeling of Chemical Transformations
The chemical reactivity of this compound can be extensively modeled using computational methods to predict the outcomes of various chemical reactions. These in silico approaches allow for the investigation of reaction mechanisms, transition states, and product distributions without the need for extensive laboratory work.
One of the primary tools for modeling chemical transformations is Density Functional Theory (DFT). DFT calculations can be employed to determine the electron distribution within the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the piperazine ring and the pyridine (B92270) ring are expected to be primary sites for protonation or alkylation. The specific regioselectivity of such reactions can be predicted by calculating the relative energies of the possible protonated or alkylated isomers.
Furthermore, computational modeling can simulate more complex transformations. For example, the oxidation of the piperazine ring can be modeled to predict the formation of various oxidized products. Similarly, reactions involving the pyridine ring, such as electrophilic aromatic substitution, can be investigated. The table below illustrates hypothetical reaction products of this compound that could be studied through in silico modeling.
| Reaction Type | Potential Reagents | Predicted Products |
| N-Oxidation | Hydrogen peroxide, m-CPBA | This compound-1-oxide, 1-ethyl-4-(1-oxido-2-pyridinyl)piperazine |
| Alkylation | Methyl iodide | 1-ethyl-1-methyl-4-(2-pyridinyl)piperazin-1-ium iodide, 1-ethyl-4-(1-methyl-2-pyridinyl)piperazin-1-ium iodide |
| Acylation | Acetyl chloride | 1-acetyl-4-ethyl-1-(2-pyridinyl)piperazin-1-ium chloride, this compound-1-carboxamide |
This table is illustrative and based on general chemical principles. The actual products would need to be confirmed by experimental data, which could be guided by these in silico predictions.
Ligand-Receptor Interaction Predictions (Non-biological context, e.g., supramolecular host-guest)
In a non-biological context, the principles of ligand-receptor interactions can be applied to understand how this compound might interact with other molecules to form supramolecular assemblies. This area of study, known as host-guest chemistry, is crucial for the development of sensors, molecular capsules, and other advanced materials.
Computational methods, particularly molecular docking and molecular dynamics simulations, can predict the binding affinity and mode of interaction between this compound (the "guest") and a larger host molecule. The pyridine and piperazine moieties of the guest offer multiple sites for non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.
For instance, the pyridine nitrogen and the piperazine nitrogens can act as hydrogen bond acceptors, while the pyridine ring can participate in π-π stacking with aromatic hosts. The ethyl group provides a hydrophobic region that can interact with nonpolar cavities in a host molecule.
The table below presents a hypothetical analysis of the interaction of this compound with different types of supramolecular hosts, which could be explored computationally.
| Host Molecule Type | Potential Interaction Sites on Guest | Dominant Interaction Forces |
| Cyclodextrins | Ethyl group, piperazine ring | Hydrophobic interactions, van der Waals forces |
| Calixarenes | Pyridine ring, ethyl group | Cation-π interactions, π-π stacking, hydrophobic interactions |
| Crown Ethers | Protonated piperazine nitrogen | Ion-dipole interactions, hydrogen bonding |
These predictions are based on the structural features of this compound and established principles of host-guest chemistry.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a particular activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict chemical reactivity. nih.gov
To develop a QSAR model for the chemical reactivity of a series of derivatives of this compound, a dataset of compounds with known reactivity data would be required. This reactivity data could be, for example, the rate constant for a specific reaction or the equilibrium constant for a binding event.
The development of such a model would involve the following steps:
Data Collection: A series of analogues of this compound would be synthesized, and their reactivity in a specific chemical transformation would be experimentally measured.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the calculated descriptors to the measured reactivity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for the rate of N-oxidation of a series of 4-substituted-1-ethylpiperazines could take the following form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett electronic parameter of the substituent.
Eₛ is the Taft steric parameter of the substituent.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Applications of 1 Ethyl 4 2 Pyridinyl Piperazine in Chemical Sciences Excluding Biological/medical Applications
Utilization as a Synthetic Intermediate for Advanced Organic Compounds
The molecular architecture of 1-ethyl-4-(2-pyridinyl)piperazine, which combines a piperazine (B1678402) ring, an ethyl group, and a pyridinyl moiety, makes it a valuable building block in the synthesis of more complex organic structures. The presence of multiple reactive sites—the secondary amine in the piperazine ring and the nitrogen atom of the pyridine (B92270) ring—allows for a variety of chemical transformations.
The piperazine nucleus is a common scaffold in the synthesis of a wide array of heterocyclic compounds. mdpi.com The reactivity of the nitrogen atoms in the piperazine ring facilitates its incorporation into larger, more complex heterocyclic systems. mdpi.com For instance, piperazine derivatives can be key starting materials for creating novel hybrid molecules.
One common synthetic strategy involves the reaction of the secondary amine of a piperazine derivative with various electrophiles to construct new carbon-nitrogen bonds, leading to the formation of larger heterocyclic frameworks. While specific examples detailing the use of this compound in the synthesis of novel heterocycles are not extensively documented in publicly available literature, the general reactivity pattern of N-arylpiperazines is well-established. For example, N-(2-pyridinyl)piperazines can undergo reactions such as carbonylation at a C-H bond in the piperazine ring when treated with carbon monoxide and ethylene (B1197577) in the presence of a rhodium catalyst. mdpi.com This type of functionalization opens avenues for creating more elaborate heterocyclic structures.
Furthermore, piperazine derivatives are utilized in multicomponent reactions to build complex molecules in a single step. The synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids has been reported, showcasing the utility of the piperazine core in constructing molecules with potential applications in various fields of chemistry. mdpi.com
The bifunctional nature of pyridinylpiperazine derivatives, possessing two nitrogen atoms capable of acting as coordination sites, makes them excellent candidates for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their tunable structures and properties, with potential applications in gas storage, catalysis, and sensing. researchgate.netmdpi.comnih.gov
While direct polymerization of this compound itself is not widely reported, analogous structures like 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) have been successfully employed as ligands to construct coordination polymers. nih.goviucr.orgnih.gov In these structures, the pyridyl nitrogen atoms coordinate to metal centers, while the flexible piperazine linker allows for the formation of diverse network topologies. For example, the reaction of bpmp with divalent metal ions such as nickel(II) and copper(II) in the presence of carboxylate co-ligands has yielded coordination polymers with remarkable three-dimensional structures, including interpenetrated diamondoid networks. nih.goviucr.orgnih.gov
The resulting polymeric materials can exhibit interesting properties. For instance, a metal-organic framework functionalized with piperazine has shown enhanced methane (B114726) storage capacity, highlighting the potential of incorporating piperazine moieties into porous materials. rsc.org The specific steric and electronic properties imparted by the ethyl and pyridinyl groups in this compound could lead to the formation of polymers with unique structural and functional attributes.
Table 1: Examples of Coordination Polymers with Piperazine-Based Ligands
| Ligand | Metal Ion | Co-ligand | Resulting Structure | Reference |
| 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | Ni(II) | 4-(carboxyethyl)benzoate | Fivefold interpenetrated diamondoid network | nih.gov |
| 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | Cu(II) | 4-(carboxyethyl)benzoate | Diperiodic coordination polymer slabs | iucr.orgnih.gov |
| 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | Co(II) | oxy(bis)benzoate | Self-penetrated tri-periodic network | nih.gov |
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. The structural features of this compound make it an interesting component for the design of supramolecular assemblies.
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. researchgate.net The pyridinyl and piperazine moieties of this compound can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are crucial for molecular recognition and the formation of host-guest complexes. northwestern.edu
While specific studies detailing this compound as a host or guest are limited, the principles of host-guest chemistry with related compounds are well-established. For instance, piperidine (B6355638) derivatives have been studied in host-guest complexes with β-cyclodextrin. nih.govmdpi.com The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule. nih.govmdpi.com The aromatic pyridine ring in this compound could potentially interact with the hydrophobic cavity of host molecules like cyclodextrins or calixarenes.
Furthermore, the nitrogen atoms in the molecule can act as hydrogen bond acceptors, while the potential for protonation of the piperazine nitrogen can lead to electrostatic interactions, further driving the formation of host-guest assemblies.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The ditopic nature of pyridinylpiperazine derivatives allows them to act as building blocks in self-assembly processes, particularly in the formation of coordination-driven supramolecular structures.
The coordination of the pyridyl nitrogen to a metal center and the potential for the piperazine nitrogen to engage in further interactions can lead to the formation of discrete supramolecular architectures such as molecular squares or more extended networks. northwestern.edu The rigid pyridine group combined with the flexible piperazine linker can provide a balance of directionality and conformational freedom that is often sought after in the design of self-assembling systems.
For example, the stoichiometric combination of difunctional ligands with appropriate metal centers can lead to the high-yield formation of macrocyclic tetrametallic assemblies, often referred to as "molecular squares". northwestern.edu The resulting cavities within these structures can then be utilized for host-guest chemistry. northwestern.edu
Materials Science Applications
The application of this compound and its derivatives in materials science is an emerging area of research, primarily centered around their use as ligands in the formation of functional materials.
The ability of pyridinylpiperazines to act as linkers in coordination polymers and MOFs is a key aspect of their utility in materials science. researchgate.netmdpi.comnih.gov These materials can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications such as:
Gas Storage and Separation: MOFs containing piperazine functionalities have demonstrated potential for enhanced storage of gases like methane. rsc.org The nature of the organic linker, such as this compound, can influence the framework's affinity for different gas molecules.
Catalysis: The incorporation of catalytically active metal centers into a framework with pyridinylpiperazine ligands can lead to heterogeneous catalysts with high stability and reusability. An ionic iron-based MOF with a pyridyl-terpyridine ligand has been shown to be an effective catalyst for the hydroboration of alkynes. nih.gov
Sensing: The photoluminescent properties of some coordination polymers can be modulated by the presence of certain guest molecules, making them potential candidates for chemical sensors.
The synthesis of these materials often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. iucr.orgnih.gov The specific reaction conditions, including the choice of metal, solvent, and temperature, can significantly impact the final structure and properties of the material.
Development of Functional Materials
There is currently no significant body of research detailing the use of this compound in the development of functional materials such as coordination polymers, metal-organic frameworks (MOFs), or other advanced materials. While related piperazine and pyridine-containing compounds have been utilized in the synthesis of such materials, specific data or research findings for this compound are absent from the reviewed literature.
Applications in Sensing Technologies (Chemical, Environmental)
Similarly, the application of this compound in chemical or environmental sensing technologies is not an area with established research findings. The development of chemical sensors often relies on molecules with specific recognition sites and signaling capabilities. Although the structure of this compound contains potential binding sites for analytes, no studies demonstrating its efficacy or development as a chemical or environmental sensor have been identified.
Future Directions and Emerging Research Avenues for 1 Ethyl 4 2 Pyridinyl Piperazine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and sustainable synthetic routes is paramount for the broader application of 1-ethyl-4-(2-pyridinyl)piperazine. Traditional methods for the synthesis of N-substituted piperazines often involve multi-step procedures with moderate yields. Future research is expected to focus on the development of novel, more efficient synthetic strategies.
One promising avenue is the advancement of one-pot synthesis methodologies. rsc.orgnih.gov These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, lower costs, and shorter reaction times. The development of a one-pot synthesis for this compound could involve the sequential reaction of 2-halopyridine, piperazine (B1678402), and an ethylating agent in the presence of a suitable catalyst.
Furthermore, the exploration of catalytic methods is a key area of future research. organic-chemistry.orgnih.govresearchgate.net The use of transition metal catalysts, such as palladium or copper, has been shown to be effective in the N-arylation of piperazines. acs.org Research into novel catalyst systems, including more earth-abundant and less toxic metals, could lead to more sustainable and cost-effective synthetic routes. Additionally, the use of photoredox catalysis presents an innovative approach for the formation of C-N bonds under mild conditions. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction steps, lower waste, cost-effective | Development of sequential reaction protocols and optimization of reaction conditions. |
| Catalytic N-Arylation | High efficiency and selectivity | Exploration of novel, sustainable, and recyclable catalyst systems (e.g., earth-abundant metals). |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Design of suitable photocatalysts and optimization of light-induced reaction pathways. |
Advanced Applications in Inorganic and Organometallic Chemistry
The nitrogen atoms within the this compound structure, particularly the pyridinyl nitrogen and the two piperazine nitrogens, make it an excellent candidate as a ligand in inorganic and organometallic chemistry. nih.govresearchgate.netnih.gov The coordination chemistry of this ligand with various metal ions is a burgeoning area of research.
Future studies will likely explore the synthesis and characterization of novel metal complexes and coordination polymers incorporating this compound. nih.goviucr.org The specific coordination modes of the ligand, whether it acts as a monodentate, bidentate, or bridging ligand, will be a key area of investigation. The resulting metal complexes could exhibit interesting structural, electronic, and magnetic properties.
The potential applications of these metal complexes are vast. They could be explored as catalysts in a variety of organic transformations, leveraging the metal center for catalytic activity and the ligand to tune selectivity and stability. biointerfaceresearch.com For instance, complexes of ruthenium or rhodium with similar N-heterocyclic ligands have shown promise in hydrogenation and transfer hydrogenation reactions. Furthermore, the formation of coordination polymers could lead to new materials with applications in gas storage, separation, and sensing. nih.gov
| Metal Ion | Potential Coordination Geometry | Potential Application Area |
| Cobalt(II) | Tetrahedral, Octahedral | Catalysis, Magnetic Materials |
| Copper(II) | Square Planar, Distorted Octahedral | Catalysis, Luminescent Materials |
| Silver(I) | Linear, Trigonal Planar | Antimicrobial Materials, Coordination Polymers |
| Zinc(II) | Tetrahedral | Luminescent Sensors, Catalysis |
Expansion into Interdisciplinary Research Domains (Excluding Biomedical)
While many piperazine derivatives have been investigated for their biological activity, the unique properties of this compound suggest its potential in various non-biomedical interdisciplinary fields. wikipedia.org
In materials science , this compound could serve as a building block for the synthesis of novel functional materials. Its ability to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs). nih.gov These materials, with their high porosity and tunable properties, are of interest for applications such as gas storage (e.g., hydrogen or carbon dioxide), separation of chemical mixtures, and heterogeneous catalysis.
Another potential area of application is in the development of corrosion inhibitors . The nitrogen atoms in the molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The efficiency of this inhibition would depend on the specific metal and the environmental conditions.
Furthermore, the pyridinyl moiety suggests potential applications in the field of supramolecular chemistry . The ability of the pyridine (B92270) ring to participate in hydrogen bonding and π-π stacking interactions could be exploited to construct complex, self-assembled structures with interesting photophysical or electronic properties.
Computational Chemistry-Driven Discovery and Design
Computational chemistry provides a powerful tool for understanding the properties of this compound and for guiding the design of new derivatives with tailored functionalities. nih.govbldpharm.comsdu.dk
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. sdu.dk Understanding the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for predicting its reactivity and its potential as a component in electronic materials. Conformational analysis can reveal the most stable three-dimensional structures of the molecule, which is essential for understanding its interactions with other molecules and surfaces. acs.org
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment. nih.gov For example, MD simulations could be used to study the adsorption of this compound on a metal surface to understand the mechanism of corrosion inhibition at an atomic level.
Computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new compounds with desired properties for specific applications, such as catalysis or materials science. This in silico approach can significantly reduce the experimental effort required for the development of new functional molecules.
| Computational Method | Information Gained | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, conformational energies, spectroscopic properties. | Predicting reactivity, understanding bonding, guiding synthesis. |
| Molecular Dynamics (MD) | Dynamic behavior, interaction with environment. | Simulating adsorption on surfaces, studying solvation effects. |
| Virtual Screening | Identification of lead compounds from large libraries. | Accelerating the discovery of new materials and catalysts. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-4-(2-pyridinyl)piperazine?
The synthesis typically involves coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups or modify piperazine derivatives. Trifluoroacetic acid (TFA) is often used as an activator. These methods are adapted from peptide derivatization techniques, where piperazine-based scaffolds are functionalized via nucleophilic substitution or amidation .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of substituents on the piperazine ring.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when synthesizing analogs with bioactive properties .
Q. What safety protocols should be followed when handling piperazine derivatives in laboratory settings?
- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.
- Work in a fume hood to avoid inhalation of volatile reagents like TFA.
- Store compounds in airtight containers away from oxidizers, as decomposition may release toxic gases (e.g., nitrogen oxides) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multi-step reactions?
- Solvent Selection : Dichloromethane (DCM) is preferred for reactions involving nucleophilic substitutions due to its inertness.
- Base Optimization : Use of N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency by neutralizing acidic byproducts.
- Purification : Flash chromatography or crystallization with diethyl ether improves purity, as demonstrated in analogous piperazine syntheses .
Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?
Discrepancies in antimicrobial or receptor-binding data may arise from:
- Substituent Effects : Minor structural changes (e.g., nitro vs. hydroxy groups) significantly alter bioactivity.
- Assay Conditions : Variations in pH, solvent, or cell lines can affect results.
- Metabolic Stability : Evaluate metabolic pathways (e.g., CYP enzyme interactions) using in vitro hepatocyte models .
Q. What strategies are effective for designing this compound derivatives with enhanced kinase inhibition?
- Fragment-Based Design : Incorporate bioisosteric replacements (e.g., trifluoromethyl groups) to improve binding affinity.
- Molecular Docking : Use computational tools to predict interactions with kinase active sites.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the pyridine or piperazine rings and assess inhibitory potency .
Data Contradiction Analysis
Q. Why do some studies report divergent solubility profiles for piperazine derivatives?
Solubility discrepancies often stem from:
- Crystallinity vs. Amorphous Forms : Amorphous phases generally exhibit higher solubility.
- Counterion Effects : Hydrochloride salts (common in piperazines) enhance aqueous solubility compared to free bases.
- pH-Dependent Behavior : Piperazines with ionizable groups (e.g., pyridinyl) show pH-sensitive solubility, requiring buffered conditions for consistent data .
Methodological Recommendations
Q. How should researchers validate the purity of this compound in biological assays?
- Combined Analytical Workflow : Use HPLC (for purity) coupled with LC-MS (for identity confirmation).
- Batch-Specific Certificates : Reference analytical certificates (CoA) from suppliers for critical parameters like ≥95% purity .
Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?
- Cancer Cell Lines : Test antiproliferative effects using MTT assays in HeLa or MCF-7 cells.
- Antimicrobial Screens : Assess minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
